![molecular formula C11H15ClN2OS B6419295 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride CAS No. 5916-51-8](/img/structure/B6419295.png)
5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride
Overview
Description
5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C11H15ClN2OS and a molecular weight of 258.772 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride typically involves the alkylation of 5-ethoxy-2-(ethylsulfanyl)-1H-benzimidazole. The alkylation product is then treated with fumaric acid in a molar ratio of 1:1 in an acetone medium at 50°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNS
- Molecular Weight : Approximately 258.77 g/mol
- Structure : The compound features an ethoxy group and an ethylsulfanyl group attached to a benzodiazole ring, which contributes to its unique properties.
Biological Activities
5-Ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride exhibits several notable biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral effects against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV), making it a candidate for antiviral drug development .
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi, indicating potential applications in treating infections .
- Anticancer Potential : As with many benzodiazole derivatives, there is interest in the compound's potential as an anticancer agent due to its structural similarity to known anticancer drugs .
Pharmaceutical Development
The unique structure of this compound allows for various pharmaceutical applications:
Drug Formulation
The compound can be formulated into various pharmaceutical forms, including tablets, capsules, and injectable solutions. Its solubility profile can be optimized using different excipients like DMSO or ethanol for enhanced bioavailability .
Targeted Therapy
Research indicates that modifications to the benzodiazole structure can lead to targeted therapies for specific diseases. The ethylsulfanyl group may enhance selectivity towards certain biological targets, reducing side effects compared to traditional therapies .
Case Studies and Research Findings
Several studies have investigated the efficacy of benzodiazole derivatives, including this compound:
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-2-(2,3,4,5,6-pentafluoro-benzylsulfanyl)-1H-benzimidazole
- 2-benzyl-1H-benzimidazole hydrochloride
- 2-ethylsulfanyl-1H-benzimidazole
- 5-nitro-1-phenyl-1H-benzimidazole hydrochloride
- 2-methylsulfanyl-1H-benzimidazole di-hydrochloride hydrate
- 2-(5-chloro-2-(2-methoxy-ethoxy)-phenyl)-1H-benzimidazole
- 5-(2-methoxy-ethoxy)-2-methylsulfanyl-pyrimidin-4-ol
- 2-{[2-(2-{2-[2-(1H-benzimidazol-2-ylsulfanyl)ethoxy]ethoxy}ethoxy)ethyl]sulfanyl}-1H-benzimidazole
Uniqueness
5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
5-Ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a compound that belongs to the class of benzodiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 258.77 g/mol
- Structure : The compound features an ethoxy group and an ethylsulfanyl group attached to the benzodiazole ring, contributing to its unique properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that certain benzothiazole derivatives were more effective than benzimidazole derivatives in inhibiting cell proliferation. Specifically, compounds tested showed IC values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic use against tumors .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-negative and Gram-positive bacteria. Testing followed CLSI guidelines and included organisms such as Escherichia coli and Staphylococcus aureus. Results demonstrated that the compound exhibited notable antimicrobial activity, making it a candidate for further development in combating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that while some derivatives of benzodiazoles can be cytotoxic at higher concentrations, this compound displayed a favorable safety profile. For instance, in B16F10 melanoma cells, treatments did not result in significant cytotoxic effects at concentrations below 5 µM over a 72-hour period .
Synthesis Methodology
The synthesis of this compound typically involves several steps:
- Formation of the Benzodiazole Core : The initial step involves the condensation of an appropriate ethylsulfanyl derivative with an ethoxy-substituted precursor.
- Hydrochlorination : The final product is obtained through hydrochlorination to yield the hydrochloride salt form.
Comparative Analysis with Similar Compounds
A comparative analysis highlights structural similarities with other compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Methoxy-2-(methylthio)-1H-benzodiazole | 91168-31-9 | 0.84 |
5-Methoxy-1H-benzimidazole-2-thiol | 37052-78-1 | 0.91 |
2-Mercapto-1H-benzimidazol-5-ol | 92806-98-9 | 0.83 |
5-Ethoxy-1H-benzo[d]imidazole | 55489-15-1 | 0.85 |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.
Properties
IUPAC Name |
6-ethoxy-2-ethylsulfanyl-1H-benzimidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2;/h5-7H,3-4H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKXGFXNRMGHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417224 | |
Record name | 6-Ethoxy-2-(ethylsulfanyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5916-51-8 | |
Record name | 6-Ethoxy-2-(ethylsulfanyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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